molecular formula C7H11IO B6273905 1-(iodomethyl)-7-oxabicyclo[2.2.1]heptane CAS No. 946402-76-2

1-(iodomethyl)-7-oxabicyclo[2.2.1]heptane

Cat. No. B6273905
CAS RN: 946402-76-2
M. Wt: 238.1
InChI Key:
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Description

“1-(iodomethyl)-7-oxabicyclo[2.2.1]heptane” is a derivative of norbornane, also known as bicyclo[2.2.1]heptane . Norbornane is an organic compound and a saturated hydrocarbon with the chemical formula C7H12 . It is a crystalline compound with a melting point of 88 °C . The carbon skeleton is derived from a cyclohexane ring with a methylene bridge in the 1,4- position, and is a bridged bicyclic compound .


Synthesis Analysis

The synthesis of bicyclo[2.2.1]heptane derivatives has been achieved through a sequential Diels Alder reaction/rearrangement sequence . This method allows for the creation of diverse functionalized bicyclo[2.2.1]heptanes . The outcome of the rearrangement depends on the substitution pattern of the dienes .


Molecular Structure Analysis

The molecular structure of “1-(iodomethyl)-7-oxabicyclo[2.2.1]heptane” is based on the bicyclo[2.2.1]heptane scaffold. This scaffold is a privileged molecular structure embedded in numerous compounds with various functions . The density, heat of sublimation, and impact sensitivity of such compounds can be estimated by electrostatic potential analysis of the molecular surface .


Chemical Reactions Analysis

Bridged compounds like 1-bromobicyclo[2.2.1]heptane will not undergo substitution via SN1 . A fully solvated and relaxed bridgehead cation is unlikely to be formed . An organocatalytic formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates .


Physical And Chemical Properties Analysis

Norbornane, the parent compound of “1-(iodomethyl)-7-oxabicyclo[2.2.1]heptane”, is a white volatile solid with a melting point of 85 to 88 °C . Its molar mass is 96.17 g/mol . More specific physical and chemical properties of “1-(iodomethyl)-7-oxabicyclo[2.2.1]heptane” are not available in the search results.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-(iodomethyl)-7-oxabicyclo[2.2.1]heptane can be achieved through a multi-step process involving the conversion of a starting material to the final product via several intermediate compounds.", "Starting Materials": [ "Cyclohexene", "Hydrogen iodide", "Sodium hydroxide", "Chloroacetaldehyde", "Sodium borohydride", "Acetic acid", "Sodium bicarbonate", "Methanol" ], "Reaction": [ "Step 1: Cyclohexene is reacted with hydrogen iodide in the presence of sodium hydroxide to form iodocyclohexane.", "Step 2: Iodocyclohexane is reacted with chloroacetaldehyde in the presence of sodium borohydride to form 1-(chloromethyl)-7-oxabicyclo[2.2.1]heptane.", "Step 3: 1-(Chloromethyl)-7-oxabicyclo[2.2.1]heptane is reacted with sodium iodide in the presence of acetic acid to form 1-(iodomethyl)-7-oxabicyclo[2.2.1]heptane.", "Step 4: The final product is purified by washing with sodium bicarbonate and methanol." ] }

CAS RN

946402-76-2

Product Name

1-(iodomethyl)-7-oxabicyclo[2.2.1]heptane

Molecular Formula

C7H11IO

Molecular Weight

238.1

Purity

95

Origin of Product

United States

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